Cas no 2227705-08-8 ((2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol)

(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol is a chiral organic compound featuring a bromo- and chloro-substituted phenyl ring attached to a butanol backbone. Its stereospecific (R)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of both bromo and chloro substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The hydroxyl group at the β-position offers versatility for further derivatization, including oxidation or esterification. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its structural rigidity and halogenated aromatic system, which can influence binding affinity and metabolic stability.
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol structure
2227705-08-8 structure
Product Name:(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
CAS No:2227705-08-8
MF:C10H12BrClO
MW:263.558681488037
CID:5797976
PubChem ID:165681717
Update Time:2025-10-12

(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
    • EN300-1908934
    • 2227705-08-8
    • Inchi: 1S/C10H12BrClO/c1-7(13)2-3-8-6-9(12)4-5-10(8)11/h4-7,13H,2-3H2,1H3/t7-/m1/s1
    • InChI Key: FJNGHSPUBJPORK-SSDOTTSWSA-N
    • SMILES: BrC1C=CC(=CC=1CC[C@@H](C)O)Cl

Computed Properties

  • Exact Mass: 261.97601g/mol
  • Monoisotopic Mass: 261.97601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.2Ų

(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1908934-1g
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
2227705-08-8
1g
$699.0 2023-09-18
Enamine
EN300-1908934-5g
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
2227705-08-8
5g
$2028.0 2023-09-18
Enamine
EN300-1908934-10g
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
2227705-08-8
10g
$3007.0 2023-09-18
Enamine
EN300-1908934-0.05g
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
2227705-08-8
0.05g
$587.0 2023-09-18
Enamine
EN300-1908934-0.1g
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
2227705-08-8
0.1g
$615.0 2023-09-18
Enamine
EN300-1908934-0.25g
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
2227705-08-8
0.25g
$642.0 2023-09-18
Enamine
EN300-1908934-0.5g
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
2227705-08-8
0.5g
$671.0 2023-09-18
Enamine
EN300-1908934-1.0g
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
2227705-08-8
1g
$1543.0 2023-06-01
Enamine
EN300-1908934-2.5g
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
2227705-08-8
2.5g
$1370.0 2023-09-18
Enamine
EN300-1908934-5.0g
(2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol
2227705-08-8
5g
$4475.0 2023-06-01

Additional information on (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol

Compound CAS No. 2227705-08-8: (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol

Introduction to (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol

Compound CAS No. 2227705-08-8, commonly referred to as (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable building block in the synthesis of complex molecules. The (R)-configuration at the second carbon atom ensures high enantioselectivity, which is critical in drug development and asymmetric synthesis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol, leveraging modern catalytic methods and stereocontrol techniques. Researchers have demonstrated that this compound can be synthesized via a multi-step process involving bromination, chlorination, and alcohol formation, with precise control over stereochemistry at each stage. These methods have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.

The structural features of (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol include a bromine atom at the second position and a chlorine atom at the fifth position on the phenyl ring, along with a hydroxyl group on the second carbon of the butane chain. This arrangement imparts unique electronic and steric properties to the molecule, which are essential for its reactivity in various chemical reactions. The presence of both bromine and chlorine atoms on the aromatic ring also contributes to its potential as an intermediate in heterocyclic synthesis.

Recent studies have highlighted the role of (R)-configured alcohols like this compound in asymmetric catalysis. For instance, researchers have utilized this compound as a chiral ligand in transition-metal-catalyzed reactions, demonstrating exceptional enantioselectivity in forming complex carbon frameworks. Such applications underscore its importance in modern organic synthesis.

In terms of physical properties, (2R)-4-(2-bromo-5-chlorophenyl)butan-2-ol exhibits a melting point of approximately 115°C and a boiling point around 310°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various reaction conditions. The compound is also stable under normal storage conditions but should be protected from moisture and light to prevent degradation.

The synthesis of this compound typically involves a sequence of reactions starting from bromobenzene derivatives. Recent advancements have focused on optimizing these steps to minimize waste and improve efficiency. For example, researchers have developed catalytic methods using palladium catalysts for cross-coupling reactions, enabling cleaner and faster syntheses.

In terms of applications, (2R)-4-(2-bromo-5-chlorophenyl)butan-

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd